3-Tert-butylcyclobutan-1-amine
Description
Properties
IUPAC Name |
3-tert-butylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-8(2,3)6-4-7(9)5-6/h6-7H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAJWXKIHZNIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Reductive Amination of 3-tert-butylcyclobutanone or Aldehyde Precursors
One common route involves the reductive amination of 3-tert-butylcyclobutan-1-carbaldehyde or 3-tert-butylcyclobutanone with ammonia or primary amines to yield the corresponding amine.
Starting Material Preparation: 3-tert-butylcyclobutan-1-carbaldehyde can be synthesized by functionalizing cyclobutane derivatives with tert-butyl groups and formyl groups. This aldehyde serves as a key intermediate for amination reactions.
Reductive Amination Process: The aldehyde is reacted with ammonia or amine in the presence of a hydrogenation catalyst (e.g., Raney nickel, palladium on carbon) under hydrogen atmosphere. The reaction is typically conducted in liquid phase, at temperatures ranging from 50 to 120 °C, and pressures from 2 to 120 bar, depending on catalyst and substrate specifics.
Reaction Conditions and Yields: According to research on similar tert-butylamine derivatives, reductive amination under optimized conditions yields high purity secondary or primary amines with minimal by-products. The use of solvents such as tetrahydrofuran or N-methylpyrrolidone is optional but can aid solubility. The process avoids formation of tertiary amines by controlling molar ratios and reaction times.
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Temperature | 50–120 °C | Higher temperatures increase yield but may increase by-products |
| Pressure | 2–120 bar | Hydrogen pressure for reductive amination |
| Catalyst | Raney Ni, Pd/C | Hydrogenation catalysts |
| Solvent | Optional (THF, NMP) | Inert solvents preferred |
| Reaction Time | 1–8 hours | Longer times improve conversion |
| Yield | >90% | High yield with proper control |
Synthesis via Catalytic Amination of Isobutylene Followed by Cyclobutane Ring Formation
An indirect approach involves first synthesizing tert-butylamine from isobutylene and ammonia via catalytic gas-phase amination, followed by constructing the cyclobutane ring through cyclization reactions.
Tert-butylamine Synthesis: Isobutylene and ammonia are reacted in the gas phase over catalysts such as iron-silicon or diatomite at high temperatures (~300 °C) and pressures (250–500 MPa) to yield tert-butylamine with high selectivity (up to 99.8%).
Cyclobutane Ring Formation: The tert-butylamine can then be introduced into cyclobutane precursors or intermediates via nucleophilic substitution or ring-closing strategies to form 3-tert-butylcyclobutan-1-amine. Specific cyclization methods may involve intramolecular reactions of haloalkyl amines or related intermediates.
Advantages and Disadvantages: This method benefits from high purity tert-butylamine production but requires harsh conditions initially and multiple steps to achieve the target amine.
Synthesis via Reductive Amination of Aldehydes with Tert-butylamine
Another synthetic route involves the reductive amination of cyclobutanone or cyclobutanecarbaldehyde derivatives with tert-butylamine to form unsymmetric secondary amines.
Process Details: Aldehydes are reacted with tert-butylamine and hydrogen in the presence of hydrogenation catalysts under controlled temperature and pressure to yield secondary amines with high selectivity and yield.
Optimization: Reaction parameters such as temperature (50–120 °C), pressure (2–120 bar), and stirring times are optimized to minimize by-products like tertiary amines or imines.
Purification: The product mixture is dewatered and fractionally distilled to isolate pure secondary amines.
| Step | Conditions | Outcome |
|---|---|---|
| Aldehyde + tert-butylamine | 50–120 °C, 2–120 bar H2 | Formation of imine intermediate |
| Hydrogenation | Catalyst present, stirring | Reduction to secondary amine |
| Workup | Dewatering, distillation | Isolation of high-purity amine |
The reductive amination approach is widely favored for its simplicity, high yield, and mild conditions compared to gas-phase catalytic amination which requires harsh conditions.
The use of tert-butylurea as an intermediate for tert-butylamine synthesis has been demonstrated with high yields (>98%) and purity (>95%) via alkaline hydrolysis and distillation, which may be adapted for related amines.
Reductive amination methods allow for selective synthesis of both primary and secondary tert-butylamines, including cyclobutane derivatives, with minimal by-product formation when reaction parameters are carefully controlled.
The steric bulk of the tert-butyl group requires careful consideration in reaction design to avoid steric hindrance that can reduce reaction rates or yields.
| Method | Key Steps | Conditions | Yield & Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination of Aldehydes | Aldehyde + NH3 or amine + H2 + catalyst | 50–120 °C, 2–120 bar | >90% yield, high purity | Mild conditions, high selectivity | Requires hydrogenation catalyst |
| Catalytic Gas-phase Amination | Isobutylene + NH3 over catalyst → tert-butylamine + cyclization | 300 °C, 250–500 MPa | ~99% selectivity for tert-butylamine | High purity tert-butylamine | Harsh conditions, multi-step |
| Reductive Amination with tert-butylamine | Aldehyde + tert-butylamine + H2 + catalyst | 50–120 °C, 2–120 bar | High yield, minimal by-products | Efficient for secondary amines | May require careful control to avoid tertiary amines |
The preparation of this compound is best achieved through reductive amination of appropriately substituted cyclobutanone or aldehyde precursors under hydrogenation conditions, offering high yields and purity with manageable reaction conditions. Alternative methods involving gas-phase catalytic amination of isobutylene provide access to tert-butylamine intermediates but require harsher conditions and additional steps to form the cyclobutane ring. Optimization of reaction parameters such as temperature, pressure, catalyst choice, and reaction time is critical to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Substituted amines and amides.
Scientific Research Applications
3-Tert-butylcyclobutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-tert-butylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Tert-butylcyclobutan-1-amine with structurally related cyclobutane derivatives, focusing on substituents, molecular weight, stability, and applications:
Key Findings:
Silyl ether derivatives (e.g., ) exhibit modified solubility profiles due to hydrophobic silyl groups, whereas carboxylic acid derivatives (e.g., ) are more polar and thermally stable.
Synthetic Utility :
- The tert-butyl group may act as a protective or directing group in multi-step syntheses, as seen in palladium-catalyzed coupling strategies for similar amines .
- Hydrochloride salts (e.g., ) improve handling and stability, a feature that could be extrapolated to This compound for pharmaceutical applications.
Applications :
- This compound is hypothesized to serve as a precursor for chiral ligands or bioactive molecules, leveraging its rigid cyclobutane core.
- In contrast, bis-silyl ether derivatives () are tailored for specialized protective-group chemistry, while carboxylic acid analogs () find utility in material science.
Biological Activity
3-Tert-butylcyclobutan-1-amine is an organic compound characterized by its unique cyclobutane structure, where a tert-butyl group is attached to the third carbon and an amine group is located at the first carbon. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
- Molecular Formula: C8H17N
- IUPAC Name: this compound
- CAS Number: 1484930-26-8
The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The steric hindrance provided by the tert-butyl group affects the compound's binding affinity and selectivity towards these targets.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
Research Findings
Several studies have explored the biological implications of cyclobutane derivatives. For instance, a study focused on related compounds demonstrated their effectiveness as pharmacological ligands with notable antifungal and antitumor activities .
Case Study: Antifungal Activity
In a comparative analysis of cyclobutane derivatives, researchers synthesized several compounds, including those structurally similar to this compound, and evaluated their antifungal properties against certified strains of Candida albicans and Cryptococcus neoformans. The results indicated that these derivatives could inhibit fungal growth effectively, suggesting that this compound may also possess similar properties .
Data Table: Comparison of Biological Activities
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H NMR to identify amine protons (δ 1.2–2.5 ppm) and tert-butyl groups (δ 1.0–1.4 ppm). ¹³C NMR confirms quaternary carbons in the cyclobutane ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ at m/z 170.18) .
- Infrared Spectroscopy (IR) : N-H stretching (~3300 cm⁻¹) and cyclobutane ring vibrations (600–800 cm⁻¹) .
How do structural modifications (e.g., fluorination at specific positions) impact the biological activity of this compound?
Advanced Research Focus
Comparative studies on fluorinated analogs (e.g., 3-(trifluoromethyl)cyclobutan-1-amine hydrochloride) reveal:
- Electronic effects : Fluorine atoms increase electronegativity, enhancing binding to enzymes like cytochrome P450 (IC₅₀ reduced by ~40% vs. non-fluorinated analogs) .
- Metabolic stability : Fluorination at the tert-butyl position reduces oxidative degradation in liver microsome assays .
Methodology: - Enzyme inhibition assays : Measure IC₅₀ values against target proteins (e.g., kinases) .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to receptors .
How should researchers address discrepancies in reported biological activities of this compound across different studies?
Data Contradiction Analysis
Discrepancies often arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Concentration gradients : Non-linear dose-response curves due to solubility limits in aqueous buffers .
Resolution strategies: - Standardized protocols : Use ISO-certified cell lines and fixed incubation periods (e.g., 24 hrs) .
- Cross-study validation : Replicate key findings using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
What safety protocols are recommended for handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors .
- Waste disposal : Neutralize residual amine with dilute HCl before disposal in designated chemical waste containers .
How does the tert-butyl group influence the physicochemical properties of this compound compared to other cyclobutane amines?
Advanced Research Focus
The tert-butyl group:
- Increases lipophilicity : LogP values rise by ~1.5 units vs. methyl or phenyl analogs, enhancing blood-brain barrier penetration .
- Reduces ring strain : Stabilizes the cyclobutane ring, as evidenced by lower heat of combustion (~20 kJ/mol reduction) in calorimetry studies .
- Steric hindrance : Limits rotational freedom, favoring specific conformations in X-ray structures .
What are the potential applications of this compound in medicinal chemistry?
Q. Basic Research Focus
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
